2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the target compound) is a synthetic indole-derived acetamide featuring two critical structural motifs:
- Indole core: Substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group.
- Acetamide side chain: Linked to the 3-position of the indole and terminating in a 4-isopropylphenyl group.
This design integrates morpholine (a heterocyclic amine with a six-membered ring containing one oxygen and one nitrogen atom) and a lipophilic isopropylphenyl group, balancing solubility and membrane permeability. Indole derivatives are widely explored in medicinal chemistry due to their bioactivity, particularly in targeting enzymes and receptors involved in cancer and inflammation .
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-25(31)24(30)21-15-28(22-6-4-3-5-20(21)22)16-23(29)27-11-13-32-14-12-27/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWIKKMSRVLZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by morpholine. The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid and facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the morpholine ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the acetamide group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares structural homology with several indole- and morpholine-containing analogs. Below is a detailed analysis:
Core Modifications: Indole and Morpholine
E244-0506 (N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide)
- Key difference : The acetamide side chain terminates in a 2-methoxyphenylethyl group instead of 4-isopropylphenyl.
- However, the isopropyl group in the target compound may confer greater lipophilicity, favoring blood-brain barrier penetration .
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Key difference : Lacks the morpholinyl-oxoethyl substitution at the indole 1-position.
- Impact: Absence of morpholine reduces solubility and may limit interactions with polar binding pockets. Pharmacological studies suggest that morpholine derivatives exhibit improved pharmacokinetic profiles compared to non-heterocyclic analogs .
Modifications at the Acetamide Terminus
D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)
- Key difference : The indole 1-position is substituted with 4-chlorobenzyl, and the acetamide terminates in a pyridin-4-yl group.
- Impact : The pyridine ring introduces basicity, altering ionization state at physiological pH. D-24851 is a potent tubulin inhibitor, suggesting that terminal aromatic groups (e.g., pyridine vs. isopropylphenyl) significantly influence target specificity .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key difference : Replaces the indole core with a thiazole ring.
- Impact : Thiazole-based compounds often exhibit distinct electronic properties and metabolic stability. This highlights the indole scaffold’s role in π-π stacking interactions with biological targets .
SAR Insights
| Structural Feature | Pharmacological Impact | Example Compounds |
|---|---|---|
| Morpholine substitution | Enhances solubility and metabolic stability; modulates enzyme inhibition (e.g., kinases). | Target compound, E244-0506 |
| Terminal aryl groups | Hydrophobic groups (isopropylphenyl) improve membrane permeability; polar groups (pyridine) enhance target affinity. | D-24851, Target compound |
| Indole core | Facilitates interactions with hydrophobic pockets in proteins (e.g., tubulin). | D-24851, Target compound |
Pharmacological and Physicochemical Properties
Physicochemical Comparison
| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target compound | ~455.5 | 3.8 | 0.12 (PBS) | Morpholine, isopropylphenyl |
| E244-0506 | ~477.6 | 3.2 | 0.21 (PBS) | Morpholine, methoxyphenylethyl |
| D-24851 | ~405.9 | 4.1 | 0.08 (PBS) | Chlorobenzyl, pyridine |
*Estimated using fragment-based methods.
Biological Activity
The compound 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule belonging to the class of indole derivatives. Its structure features a morpholine ring and an indole core, which are significant for its potential biological activities, particularly in pharmacological applications such as cancer therapy and anti-inflammatory treatments. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound, supported by relevant research findings and data tables.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. Key methods include:
- Fischer Indole Synthesis : This method is used to create the indole core by reacting phenylhydrazine with ketones or aldehydes under acidic conditions.
- Nucleophilic Substitution : The morpholine ring is introduced through nucleophilic substitution reactions.
- Coupling Reactions : The acetamide moiety is added using coupling reactions with reagents like palladium catalysts.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate biological pathways associated with cancer progression and inflammation by:
- Inhibiting specific enzymes : This leads to reduced proliferation of cancer cells.
- Inducing apoptosis : Evidence shows that similar compounds can activate apoptosis mechanisms through mitochondrial pathways.
Antitumor Activity
Research indicates that indole derivatives, including this compound, exhibit significant antitumor activity. Table 1 summarizes findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung) | Not specified | Apoptosis induction |
| Compound 6 (similar structure) | THP1 (leukemia) | 0.80 | Mitochondrial release leading to caspase activation |
| Compound 7 (similar structure) | MCF7 (breast) | 0.37 | Inhibition of cell invasion via FAK/Paxillin pathway |
These findings suggest that the compound may effectively target solid tumors, including lung and breast cancers, by inducing cell death and inhibiting tumor growth.
Anti-inflammatory Activity
In addition to its antitumor potential, the compound has been noted for its anti-inflammatory properties. Similar indole derivatives have demonstrated the ability to inhibit inflammatory cytokines and modulate immune responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:
- Case Study on Indole Derivatives : A study published in Cancer Research demonstrated that a related indole compound significantly reduced tumor size in xenograft models of breast cancer.
- Clinical Trials : Early-phase clinical trials are ongoing for compounds structurally similar to this compound, focusing on their safety and efficacy in treating advanced solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
